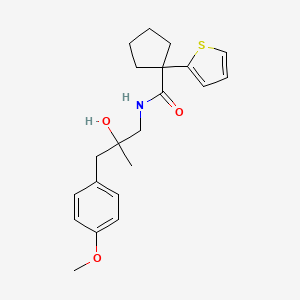

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3S/c1-20(24,14-16-7-9-17(25-2)10-8-16)15-22-19(23)21(11-3-4-12-21)18-6-5-13-26-18/h5-10,13,24H,3-4,11-12,14-15H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUJAQGOSDPWHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2(CCCC2)C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as a novel psychoactive substance (NPS), has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a cyclopentanecarboxamide core, a thiophene ring, and a hydroxy-methoxyphenyl moiety. Understanding its biological activity is crucial for assessing its pharmacological potential, safety, and therapeutic applications.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1396803-49-8 |

This compound's unique characteristics make it a subject of interest in various fields, including medicinal chemistry and pharmacology.

This compound is believed to exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, disrupting biochemical pathways crucial for cellular function.

- Receptor Interaction : Potential interactions with neurotransmitter receptors could lead to psychoactive effects, similar to other NPS.

Pharmacological Studies

Recent studies have highlighted the following biological activities associated with this compound:

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of related compounds:

- Study on Antimicrobial Activity : A study published in Molecules examined the antimicrobial efficacy of sulfonamide derivatives, noting that modifications to the thiophene ring significantly enhanced activity against Gram-positive bacteria .

- Cancer Cell Line Studies : Research published in PLOS ONE explored the anticancer potential of similar cyclopentanecarboxamide derivatives, demonstrating cytotoxic effects on breast cancer cell lines.

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibits significant anticancer properties:

- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The following table summarizes the IC50 values and mechanisms of action observed in these studies:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| PC-3 | 20 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation, making it a candidate for further development as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be fully elucidated. However, structural similarities with other compounds indicate potential for rapid metabolism and wide tissue distribution upon oral administration.

Study 1: Antitumor Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls. The study utilized various concentrations of the compound over 48 hours, revealing dose-dependent effects on apoptosis markers.

Study 2: Mechanistic Insights into Action

Another investigation focused on the mechanistic pathways activated by the compound. Using flow cytometry and Western blot analysis, researchers identified increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins following treatment, indicating a shift towards programmed cell death.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how can purity be ensured?

- Methodological Answer : The synthesis of carboxamide derivatives typically involves coupling a carboxylic acid chloride (e.g., thiophene-2-carbonyl chloride) with an amine precursor under reflux conditions in polar aprotic solvents like acetonitrile. For example, equimolar ratios of reactants, reflux for 1 hour, and solvent evaporation yield crystalline products . Purification via recrystallization (e.g., ethanol-dioxane mixtures) ensures high purity (85–90% yield). Characterization should include melting point analysis, NMR (to confirm substitution patterns), and IR spectroscopy (to verify amide C=O and hydroxyl O-H stretches) .

Q. How should researchers design experiments to assess the compound’s in vitro biological activity?

- Methodological Answer : Use a split-plot design to evaluate dose-response relationships. For instance:

- Main plots : Vary concentrations (e.g., 0.1–100 µM).

- Subplots : Test against control compounds (e.g., known receptor modulators).

- Replicates : Include 4 replicates per group to account for biological variability.

Measure endpoints like IC₅₀ values for receptor binding or enzymatic inhibition. Ensure statistical rigor with ANOVA or mixed-effects models to analyze interactions between dose and biological response .

Advanced Research Questions

Q. How can structural discrepancies in spectroscopic data (e.g., NMR or crystallography) be resolved for this compound?

- Methodological Answer : Conflicting NMR signals (e.g., diastereotopic protons) or crystallographic dihedral angles (e.g., thiophene vs. phenyl ring orientations) may arise due to conformational flexibility.

- Resolution : Perform X-ray crystallography to determine absolute configuration (as in , where dihedral angles between aromatic rings were quantified). Compare experimental data with DFT-optimized structures to validate conformers. For NMR, use 2D techniques (COSY, NOESY) to resolve overlapping signals .

Q. What experimental strategies are appropriate for studying the environmental fate of this compound?

- Methodological Answer : Adopt a tiered approach from the INCHEMBIOL project :

- Phase 1 : Measure physicochemical properties (logP, pKa) to predict partitioning in water/soil systems.

- Phase 2 : Conduct biotic/abiotic degradation studies (e.g., hydrolysis under varying pH, photolysis with UV-Vis monitoring).

- Phase 3 : Use microcosm models to simulate ecosystem-level impacts (e.g., bioaccumulation in aquatic organisms).

Q. How can researchers address contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, solvent effects).

- Step 1 : Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Step 2 : Perform meta-analysis of published data, focusing on covariates like incubation time or serum concentration.

- Step 3 : Use isogenic cell lines or CRISPR-edited models to isolate target-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.